N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-12-4-6-15(10-13(12)2)26(23,24)19-14-5-7-16(18)17(11-14)20-8-3-9-25(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSVBCDQREPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features
The compound’s distinct features include:
- 1,1-Dioxidoisothiazolidin-2-yl group : A sulfone-containing heterocycle, contributing to solubility and metabolic stability.
- 3,4-Dimethylbenzenesulfonamide : A bulky substituent that may influence steric interactions in target binding.
Comparison with Patent Derivatives
Examples from patent literature ( and ) highlight structural analogs with modified substituents and biological relevance:
Key Observations :
- The target compound lacks the fluorinated chromenyl or pyrazolo-pyrimidinyl motifs seen in analogs, which are associated with kinase inhibition .
- Melting Points : The analog in exhibits a moderate melting point (175–178°C), suggesting crystallinity suitable for formulation . Data for the target compound are unavailable.
Vorbereitungsmethoden
Cyclization of Thiol Precursors
The isothiazolidine ring is constructed via intramolecular cyclization of a β-chloroethylsulfonamide intermediate. A representative protocol involves:
- Sulfonation of 4-chloro-3-aminothiophenol with chlorosulfonic acid to form the sulfonyl chloride.
- Reaction with 2-chloroethylamine under basic conditions (e.g., NaHCO₃) to yield N-(2-chloroethyl)-4-chloro-3-aminobenzenesulfonamide.
- Cyclization using K₂CO₃ in DMF at 80°C, followed by oxidation with H₂O₂/AcOH to form the 1,1-dioxide.
Key Data :
Direct Coupling of Preformed Isothiazolidine-1,1-Dioxide
An alternative route employs 2-chloroisothiazolidine-1,1-dioxide as a coupling partner with 4-chloro-3-iodoaniline via Ullmann-type coupling:
- CuI-catalyzed coupling in DMSO at 120°C for 24 hours.
- Purification by silica gel chromatography (EtOAc/hexanes).
Key Data :
Sulfonylation of the Aniline Intermediate
Classic Sulfonyl Chloride Coupling
The final step involves reacting 3,4-dimethylbenzenesulfonyl chloride with the aniline derivative under Schotten-Baumann conditions:
- Base-mediated reaction : Aniline (1 eq) dissolved in THF/H₂O (3:1) with NaHCO₃ (2 eq).
- Addition of sulfonyl chloride (1.2 eq) at 0°C, stirred for 4 hours at room temperature.
- Work-up : Extraction with DCM, drying (Na₂SO₄), and evaporation.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 78–85% |
Characterization :
Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) in DMF with Et₃N as base achieves comparable yields (80%) with reduced reaction time.
Alternative Pathways and Mechanistic Considerations
Smiles Rearrangement for Sulfonamide Formation
A novel approach inspired by desulfinylative Smiles rearrangements (Scheme 1B) involves:
- Synthesis of N-aryl sulfinamide from 3,4-dimethylbenzenesulfinic acid and 4-chloro-3-nitroaniline.
- Base-induced rearrangement (Cs₂CO₃, DMF, 80°C) to install the sulfonamide group.
Limitations :
Solid-Phase Synthesis
Immobilization of the aniline on Wang resin enables iterative coupling and cyclization steps:
- Resin loading via Fmoc-protected aniline.
- On-resin sulfonylation with 3,4-dimethylbenzenesulfonyl chloride.
- Cleavage with TFA/CH₂Cl₂ (1:4).
Advantages :
Analytical Validation and Quality Control
Purity Assessment
Spectroscopic Consistency
- IR : ν 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).
- ¹³C NMR : 144.2 ppm (sulfonamide C), 126.5–138.8 ppm (aromatic C).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classic Sulfonylation | 78–85 | >95 | 4 | High |
| Microwave-Assisted | 80 | >97 | 0.5 | Moderate |
| Smiles Rearrangement | 32 | 88 | 24 | Low |
| Solid-Phase | 70 | 90 | 48 | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
